molecular formula C14H15FN4OS B5867316 N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea CAS No. 426241-29-4

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea

Cat. No. B5867316
CAS RN: 426241-29-4
M. Wt: 306.36 g/mol
InChI Key: RYVGYAIWOBDGIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole urea derivatives, including compounds similar to the target molecule, typically involves the reaction of amino thiadiazole with isocyanates or isothiocyanates under specific conditions. For instance, a related compound was synthesized by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with difluorobenzoyl isocyanate, characterized by X-ray crystallography, NMR, MS, and IR techniques (Xin-jian Song et al., 2008). Another method described involves microwave irradiation for synthesizing thiadiazol-2-yl urea derivatives, indicating a modern approach to chemical synthesis that enhances reaction efficiency (Kejian Li & Wenbin Chen, 2008).

Molecular Structure Analysis

The molecular structure of thiadiazole ureas is characterized by their planarity and the presence of hydrogen bonding, which significantly influences their crystalline arrangement and stability. X-ray crystallographic analysis provides detailed insights into the spatial arrangement of atoms, revealing planar configurations and intermolecular interactions such as hydrogen bonds and π-π stacking, contributing to the compound's stability and packing in the solid state. For example, studies have shown that these compounds crystallize in specific space groups, with hydrogen bonds playing a crucial role in their molecular architecture (Xin-jian Song et al., 2008).

Chemical Reactions and Properties

Thiadiazole ureas participate in various chemical reactions, reflecting their reactivity and functional utility. These compounds' chemical properties are influenced by the thiadiazole ring and urea functionality, enabling them to undergo reactions typical for these functional groups. The synthesis process often involves nucleophilic substitution reactions, highlighting their chemical reactivity and potential for further chemical modifications.

Physical Properties Analysis

The physical properties of thiadiazole ureas, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined by the compound's molecular structure, with factors like intermolecular hydrogen bonding and crystal packing affecting its physical characteristics.

Chemical Properties Analysis

The chemical properties of thiadiazole ureas are defined by their reactivity, stability, and interactions with other molecules. These compounds exhibit a range of activities, including fungicidal properties, attributed to their unique chemical structure. For instance, some thiadiazole ureas have shown excellent fungicidal activities against various pathogens, indicating their potential as bioactive molecules (Xin-jian Song et al., 2008).

properties

IUPAC Name

1-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4OS/c15-10-5-7-11(8-6-10)16-13(20)17-14-19-18-12(21-14)9-3-1-2-4-9/h5-9H,1-4H2,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVGYAIWOBDGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101173879
Record name N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-N′-(4-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

426241-29-4
Record name N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-N′-(4-fluorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426241-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-N′-(4-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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